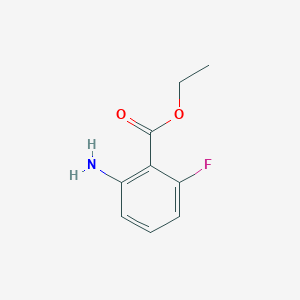

Ethyl 2-amino-6-fluorobenzoate

Descripción

Significance of Fluorinated Aromatic Compounds in Synthetic Chemistry

The introduction of fluorine into aromatic compounds has become a cornerstone of modern organic chemistry, primarily due to the unique and often beneficial properties that fluorine imparts to molecules. numberanalytics.com Fluorine is the most electronegative element, and its presence on an aromatic ring can significantly alter the molecule's physical, chemical, and biological characteristics. numberanalytics.com

The incorporation of fluorine can enhance several key properties, including:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This can increase the in vivo half-life of a drug molecule.

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. numberanalytics.com

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as enzymes and receptors, thereby enhancing the potency of a drug.

These properties have led to the widespread use of fluorinated aromatic compounds in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.comresearchgate.net Notable examples of commercial products that rely on organofluorine chemistry range from pharmaceuticals like the antidepressant Prozac to high-performance polymers like Teflon. researchgate.net The synthesis of these compounds has evolved from using harsh reagents to more controlled and sustainable methods like photocatalytic and electrochemical fluorination. numberanalytics.comhokudai.ac.jp

Overview of Aminobenzoate Esters as Versatile Intermediates

Aminobenzoate esters are a class of organic compounds that serve as highly versatile building blocks in the synthesis of a wide array of more complex molecules, including many natural products. nih.govresearchgate.net These compounds are characterized by the presence of both an amino group and an ester group attached to a benzene (B151609) ring. This bifunctionality allows for a diverse range of chemical transformations. cymitquimica.com

The amino group can act as a nucleophile or be transformed into other functional groups, while the ester group can undergo hydrolysis, amidation, or reduction. The regioisomeric placement of these functional groups—ortho, meta, or para—provides distinct starting points for the synthesis of various heterocyclic and macrocyclic structures. nih.gov For instance, different isomers of aminobenzoate are key components in the biosynthesis of natural products like rifamycins (B7979662) and antimycins. nih.gov In medicinal chemistry, the aminobenzoate scaffold is frequently used in drug design, with the potential for the resulting compounds to exhibit a range of biological activities. cymitquimica.commdpi.com

Research Trajectories for Ethyl 2-amino-6-fluorobenzoate

Given the limited specific research on this compound, its potential research trajectories can be inferred from the known reactivity of its functional groups and the applications of structurally similar molecules. The presence of the ortho-amino group, the fluorine atom, and the ethyl ester creates a unique chemical environment that could be exploited in several areas of synthetic chemistry.

Potential Research Directions:

Heterocycle Synthesis: The ortho-disubstituted pattern of the amino and ester groups makes this compound a prime candidate for the synthesis of various fused heterocyclic systems, such as benzodiazepines, quinazolinones, and other pharmacologically relevant scaffolds. The fluorine atom at the 6-position would be incorporated into the final product, potentially enhancing its biological activity.

Medicinal Chemistry: As a fluorinated aminobenzoate ester, this compound could serve as a key intermediate in the synthesis of novel drug candidates. The fluorine atom can improve metabolic stability and binding affinity, while the amino group provides a handle for further derivatization to explore structure-activity relationships.

Materials Science: Fluorinated aromatic compounds are known to be useful in the development of advanced materials with unique properties such as thermal stability and specific optical or electronic characteristics. numberanalytics.com this compound could be explored as a monomer or a precursor for the synthesis of novel fluorinated polymers or organic electronic materials.

Interactive Data Table: Properties of a Structurally Similar Isomer (Ethyl 4-amino-2-fluorobenzoate)

| Property | Value |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Melting Point | 106-110 °C |

| IUPAC Name | ethyl 4-amino-2-fluorobenzoate |

| InChI Key | NNMJPCUZFNRTEG-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-amino-6-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEDCXVSDKUJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for Ethyl 2 Amino 6 Fluorobenzoate

Established Synthetic Pathways from Precursors

The traditional synthesis of Ethyl 2-amino-6-fluorobenzoate often involves a sequence of classical organic reactions, including esterification, amination, and fluorination, starting from readily available precursors. The specific order of these steps can be adapted based on the chosen starting materials.

Esterification Reactions

A primary and direct route to this compound involves the esterification of its corresponding carboxylic acid, 2-amino-6-fluorobenzoic acid. This reaction is typically performed by heating the acid in ethanol (B145695) in the presence of a strong acid catalyst.

One common method is the Fischer-Speier esterification, where a catalytic amount of a mineral acid like sulfuric acid or hydrochloric acid is used. orgsyn.org The reaction of 2-amino-6-fluorobenzoic acid with ethanol under acidic conditions yields the desired ethyl ester. smolecule.com Another approach involves the use of boron trifluoride etherate as a catalyst in ethanol, which has been demonstrated for the synthesis of a similar compound, ethyl 4-amino-2-fluorobenzoate. prepchem.com The reaction mixture is typically heated under reflux to drive the equilibrium towards the product.

A more recent development in the esterification of fluorinated aromatic carboxylic acids utilizes heterogeneous catalysts. For instance, the metal-organic framework UiO-66-NH2 has been successfully employed as a catalyst for the methyl esterification of various fluorinated benzoic acids, a method that could be adapted for ethyl esters. researchgate.net This catalytic system offers advantages such as easier separation and potential for recycling. researchgate.net

Table 1: Comparison of Esterification Methods for Fluorinated Benzoic Acids

| Method | Catalyst | Reagents | Conditions | Notes |

|---|---|---|---|---|

| Fischer-Speier | Sulfuric Acid | Ethanol | Reflux, 7-8 hours | A classic and widely used method. globalscientificjournal.com |

| Boron Trifluoride | BF₃·OEt₂ | Ethanol | Reflux, 22 hours | Effective for fluorinated aminobenzoic acids. prepchem.com |

Amination Strategies

Amination strategies are employed when the synthesis starts from a precursor that already contains the fluorine atom and the ethyl benzoate (B1203000) moiety, but lacks the amino group. A common precursor for this route is an ethyl halobenzoate, such as Ethyl 2-bromo-6-fluorobenzoate.

A significant advancement in this area is the use of copper-catalyzed amination reactions. Research has demonstrated a chemo- and regioselective copper-catalyzed cross-coupling procedure for the amination of 2-bromobenzoic acids. nih.govchemsrc.com This method can be adapted for the corresponding esters and allows for the introduction of an amino group using various aminating agents, such as ammonia (B1221849) or protected amines, in the presence of a copper catalyst and a suitable base. nih.gov These reactions often tolerate a variety of functional groups, making them versatile for complex molecule synthesis. nih.gov

Fluorination Techniques

The introduction of the fluorine atom onto the aromatic ring is a critical step that can be performed at various stages of the synthesis. The choice of fluorination technique often depends on the available starting material and the desired regioselectivity.

The traditional Balz-Schiemann reaction is a well-known method for introducing fluorine. This involves the diazotization of an aromatic amine (e.g., an aminobenzoate precursor) with sodium nitrite (B80452) in the presence of a strong acid, followed by thermal decomposition of the resulting diazonium fluoborate salt. orgsyn.org However, this method can be harsh and may not be suitable for sensitive substrates. sioc-journal.cn

Modern fluorination methods offer milder and more selective alternatives. Electrophilic fluorinating agents, such as Selectfluor, have been used for the fluorination of activated aromatic systems like 2-aminopyrazine (B29847) derivatives in an aqueous phase. sioc-journal.cn While not a direct example for a benzoate, this highlights the potential of modern reagents for direct fluorination under milder conditions. The development of methods for the conversion of phenolic derivatives to aryl fluorides, often using transition metal catalysts, presents another attractive, though indirect, route. umich.edu

Advanced Synthetic Approaches

Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally friendly methods. These advanced approaches are increasingly applied to the synthesis of this compound.

Catalytic Methods in Synthesis

Catalysis plays a pivotal role in the advanced synthesis of this compound. As mentioned, copper-catalyzed amination of 2-bromobenzoic acid derivatives is a key method that improves upon traditional nucleophilic aromatic substitution reactions by offering milder conditions and better yields. nih.gov Palladium catalysts are also widely used in cross-coupling reactions that could be applied to construct the carbon skeleton or introduce the amino group. chemscene.com

Heterogeneous catalysts, such as the UiO-66-NH2 metal-organic framework for esterification, represent a significant step forward. researchgate.net These catalysts can be easily separated from the reaction mixture and potentially reused, which simplifies purification and reduces waste. researchgate.net Enzyme-mediated synthesis is another emerging area that offers high selectivity under mild conditions, although specific examples for this target molecule are not yet widely reported. chemscene.com

Green Chemistry Principles in Route Development

The principles of green chemistry are increasingly guiding the development of synthetic routes for fine chemicals. rsc.org For the synthesis of this compound, this involves several considerations.

The use of heterogeneous catalysts like UiO-66-NH2 aligns with green chemistry principles by minimizing catalyst waste. researchgate.net Developing one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. For example, a one-pot, three-component synthesis of related compounds has been demonstrated using an organo-catalyst in aqueous ethanol, a greener solvent. eurjchem.com

The choice of reagents is also critical. Replacing hazardous reagents like strong mineral acids or harsh fluorinating agents with milder, more selective, and less toxic alternatives is a key goal. The development of catalytic aminations and fluorinations that proceed under mild conditions contributes to a safer and more sustainable synthetic process. nih.govsioc-journal.cn

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 2-amino-6-fluorobenzoic acid |

| Ethanol |

| Sulfuric acid |

| Hydrochloric acid |

| Boron trifluoride etherate |

| Ethyl 4-amino-2-fluorobenzoate |

| UiO-66-NH2 |

| Methanol |

| Ethyl 2-bromo-6-fluorobenzoate |

| Ammonia |

| Sodium nitrite |

| Selectfluor |

| 2-aminopyrazine |

| Copper |

Optimization of Reaction Conditions and Yields

For the reduction of 6-fluoro-2-nitrobenzoic acid, key parameters for optimization include the choice of catalyst, solvent, temperature, and reaction time. In a reported synthesis of the parent acid, the reaction was carried out at room temperature for 7 hours using hydrazine (B178648) hydrate (B1144303) as the reducing agent and molybdenum dioxide with activated carbon as the catalyst in ethanol, which resulted in a high yield of 96.8% and a purity of 99.6% as determined by HPLC. lookchem.com The choice of catalyst is crucial; palladium, platinum, or nickel-based catalysts are often used for hydrogenation, and their efficiency can be influenced by the support material and reaction conditions.

In the subsequent esterification step, the concentration of the acid catalyst and the reaction temperature are critical variables. For the esterification of the related 2-amino-3-fluorobenzoic acid, the reaction is typically conducted under reflux conditions for 12-24 hours. vulcanchem.com The removal of water as it is formed, for example by using a Dean-Stark apparatus, can drive the equilibrium towards the product side and improve the yield. The purification of the final product, often involving extraction and recrystallization, is also a critical step to achieve high purity.

Below is a table summarizing typical reaction conditions for the synthesis of the precursor and the esterification step, based on methodologies for similar compounds.

| Step | Reactants | Catalyst | Solvent | Temperature | Time | Yield | Purity |

| Reduction | 6-fluoro-2-nitrobenzoic acid, Hydrazine hydrate | Molybdenum dioxide, Activated carbon | Ethanol | Room Temp. | 7 h | 96.8% | 99.6% |

| Esterification | 2-amino-6-fluorobenzoic acid, Ethanol | Sulfuric Acid | Ethanol | Reflux | 12-24 h | - | - |

Data for the reduction step is for the synthesis of 2-amino-6-fluorobenzoic acid. lookchem.com Data for the esterification step is based on a general procedure for similar compounds. vulcanchem.com

Derivatization Strategies for Analogues

This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules, including substituted analogues and related fluorinated amino acids. The presence of the amino and ester functional groups allows for a range of chemical transformations.

Synthesis of Substituted Ethyl 2-aminofluorobenzoates

The aromatic ring and the amino group of this compound can be further functionalized to create a library of substituted analogues. For instance, the amino group can undergo N-alkylation or N-acylation reactions. Furthermore, electrophilic aromatic substitution reactions can introduce additional substituents on the benzene (B151609) ring, although the position of substitution will be directed by the existing amino and fluoro groups.

Examples of related substituted ethyl aminofluorobenzoates found in chemical supplier catalogs include:

Ethyl 2-amino-6-bromo-3-fluorobenzoate chemscene.com

Ethyl 2-amino-5-(cyclopropylamino)-4-fluorobenzoate chemscene.com

Ethyl 2-amino-4-ethyl-6-fluorobenzoate nih.gov

These examples highlight the potential for creating diverse structures from the basic this compound scaffold.

Preparation of Related Fluorinated Amino Acids and Esters

The introduction of fluorine into amino acids and their derivatives is a significant area of research in medicinal chemistry, as it can profoundly influence their biological properties. nih.govnih.govmdpi.com Side chain-fluorinated amino acids can be synthesized using fluorinated building blocks. nih.gov While direct use of this compound for synthesizing proteinogenic amino acids is not its primary application, the synthetic principles are relevant.

The amino group of fluorinated aminobenzoates can be a key handle for building more complex structures. For example, related fluorinated anthranilic acids are used as precursors in the synthesis of heterocyclic systems, which are common motifs in pharmaceuticals. orgsyn.org The general strategies for synthesizing side-chain fluorinated amino acids often involve starting with a fluorinated building block and then adding the necessary amino and carboxylate groups. nih.gov

The derivatization capabilities are summarized in the table below:

| Derivative Type | Synthetic Strategy | Potential Products |

| Substituted Ethyl 2-aminofluorobenzoates | N-Alkylation, N-Acylation, Electrophilic Aromatic Substitution | Halogenated, alkylated, or acylated analogues. |

| Related Fluorinated Amino Acids/Esters | Use as a building block for more complex structures | Heterocyclic compounds, non-proteinogenic amino acids. |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of Ethyl 2-amino-6-fluorobenzoate, providing detailed insight into the connectivity and environment of each proton, carbon, and fluorine atom. While complete spectral data for the ethyl ester is not extensively published, data from its close analogue, mthis compound, provides a reliable basis for interpretation. rsc.org

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons, the amino group protons, and the protons of the ethyl ester group.

The aromatic region is expected to show three distinct signals for the protons on the benzene (B151609) ring. The proton at position 4 (H-4), situated between two other protons, typically appears as a complex multiplet, often resembling a triplet of doublets. rsc.org The protons at positions 3 (H-3) and 5 (H-5) will appear as doublets of doublets, with their chemical shifts and coupling constants influenced by the adjacent fluorine and amino groups. rsc.org

The two protons of the amino (-NH₂) group generally appear as a broad singlet, the chemical shift of which can be variable depending on solvent and concentration. rsc.org The ethyl group gives rise to two characteristic signals: a quartet for the methylene (B1212753) (-OCH₂-) protons, resulting from coupling to the three methyl protons, and a triplet for the terminal methyl (-CH₃) protons, due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data for aromatic protons and NH₂ group are based on the reported spectrum of mthis compound. rsc.org

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| H-4 | ~7.01 | ddd | J = 9.0, 7.8, 3.1 |

| H-5 | ~6.60 | dd | J = 9.0, 4.6 |

| H-3 | ~7.52 | dd | J = 9.7, 3.1 |

| -NH₂ | ~5.45 | br s | - |

| -OCH₂CH₃ | ~4.30 | q | J = 7.1 |

| -OCH₂CH₃ | ~1.35 | t | J = 7.1 |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected. The fluorine atom causes characteristic splitting of the signals for the carbons to which it is coupled (C-F coupling).

The carbon directly bonded to the fluorine (C-6) exhibits a large coupling constant (¹JCF) and appears as a doublet significantly downfield. rsc.org The other aromatic carbons also show smaller C-F couplings (²JCF, ³JCF, ⁴JCF), which are invaluable for assigning their positions. rsc.org The signal for the carbonyl carbon (-C=O) of the ester group appears at a characteristic downfield shift. The two carbons of the ethyl group appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data for aromatic and carbonyl carbons are based on the reported spectrum of mthis compound. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity (C-F Coupling) | Coupling Constant (J) [Hz] |

| -C=O | ~167.6 | s | - |

| C-6 | ~153.8 | d | ¹JCF = 235.6 |

| C-2 | ~146.9 | d | ²JCF ≈ 10-15 |

| C-4 | ~122.0 | d | ³JCF = 22.7 |

| C-5 | ~117.8 | d | ⁴JCF = 7.1 |

| C-3 | ~116.0 | d | ³JCF = 22.7 |

| C-1 | ~110.5 | d | ²JCF = 6.8 |

| -OCH₂CH₃ | ~61.0 | s | - |

| -OCH₂CH₃ | ~14.2 | s | - |

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Based on data for the analogous methyl ester, this signal is expected around -128.4 ppm. rsc.org The signal may appear as a multiplet due to coupling with the ortho protons (H-5) and meta protons.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound Data based on the reported spectrum of mthis compound. rsc.org

| Nucleus Assignment | Predicted Chemical Shift (δ) [ppm] |

| Ar-F | ~ -128.4 |

While one-dimensional NMR provides significant data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals.

COSY would confirm proton-proton couplings, for instance, between the aromatic protons and within the ethyl group.

HSQC would correlate each proton signal with its directly attached carbon atom.

Currently, detailed 2D NMR studies for this compound are not widely available in scientific literature.

Vibrational Spectroscopy

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibrations of the primary amine appear as two distinct bands in the region of 3300-3500 cm⁻¹. rsc.org The strong absorption band for the carbonyl (C=O) group of the ethyl ester is prominent around 1690-1710 cm⁻¹. rsc.org Vibrations corresponding to the aromatic ring (C=C stretches) and the carbon-fluorine bond (C-F stretch) also appear at their characteristic frequencies. rsc.org

Table 4: Predicted FT-IR Absorption Bands for this compound Data based on the reported spectrum of mthis compound. rsc.org

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | ~3481 | Medium |

| N-H Stretch (symmetric) | ~3373 | Medium |

| C=O Stretch (Ester) | ~1694 | Strong |

| C=C Stretch (Aromatic) | ~1624 | Medium-Strong |

| C-F Stretch | ~1250-1300 | Strong |

| C-O Stretch (Ester) | ~1100-1200 | Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

These characteristic vibrations provide structural confirmation by matching observed frequencies to known values for specific chemical bonds.

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Symmetric/Asymmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Aromatic Stretch | Benzene Ring | 3000 - 3100 |

| C-H Aliphatic Stretch | Ethyl Group (-CH₂CH₃) | 2850 - 3000 |

| C=O Ester Stretch | Carbonyl (-C=O) | 1680 - 1710 |

| C=C Aromatic Stretch | Benzene Ring | 1550 - 1620 |

| N-H Bending | Primary Amine (-NH₂) | 1560 - 1640 |

| C-O Ester Stretch | Ester Linkage | 1100 - 1300 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming molecular weight and deducing structural features through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₉H₁₀FNO₂), HRMS is crucial for confirming its specific atomic composition.

Table 2: Theoretical HRMS Data for this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Molecular Ion [M]⁺• | C₉H₁₀FNO₂ | 183.0692 |

| Protonated Molecule [M+H]⁺ | C₉H₁₁FNO₂ | 184.0770 |

Different ionization methods provide complementary information for structural elucidation.

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to extensive and reproducible fragmentation. The resulting mass spectrum displays numerous fragment ions in addition to the molecular ion peak. For this compound, characteristic fragmentation would be expected to include the loss of the ethoxy group (-•OCH₂CH₃, M-45), the loss of an ethylene (B1197577) molecule from the ester (M-28), and the loss of the entire ester group.

Electrospray Ionization (ESI): This is a soft ionization technique that typically protonates the analyte to form an [M+H]⁺ ion with minimal fragmentation. It is particularly useful for confirming the molecular weight of the compound. For this molecule, the basic amino group would readily accept a proton, making ESI an effective method for generating a strong signal for the protonated molecule at m/z 184.0770.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The structure of this compound contains a substituted benzene ring, which acts as a chromophore. The presence of the amino (-NH₂) and ester (-COOEt) groups, both conjugated with the ring, influences the electronic transitions.

The expected transitions are:

π → π transitions:* These high-intensity absorptions arise from the π-electron system of the aromatic ring. They are typically observed in the 200-300 nm range.

n → π transitions:* These lower-intensity absorptions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen of the amino group or the oxygens of the ester group) to an anti-bonding π* orbital of the aromatic ring. These transitions usually appear at longer wavelengths (above 300 nm).

The substitution pattern and solvent polarity can cause shifts in the absorption maxima (λmax). Polar solvents may lead to a blue shift (to shorter wavelengths) of n → π* transitions and a red shift (to longer wavelengths) of π → π* transitions.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula to verify the compound's purity and stoichiometry.

Table 3: Stoichiometric Data for this compound (C₉H₁₀FNO₂)

| Element | Symbol | Atomic Weight | Molar Mass Contribution | Calculated Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 108.099 | 59.01% |

| Hydrogen | H | 1.008 | 10.080 | 5.50% |

| Fluorine | F | 18.998 | 18.998 | 10.37% |

| Nitrogen | N | 14.007 | 14.007 | 7.65% |

| Oxygen | O | 15.999 | 31.998 | 17.47% |

| Total | | | 183.182 | 100.00% |

An experimental result that closely matches these calculated values would provide strong evidence for the correct elemental composition of the synthesized compound.

Computational Chemistry and Theoretical Investigations of Ethyl 2 Amino 6 Fluorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular structure, reactivity, and electronic properties of chemical compounds. These methods solve the Schrödinger equation, or its density-based equivalent, to provide insights that complement experimental findings.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. For Ethyl 2-amino-6-fluorobenzoate, DFT calculations would determine key structural parameters such as bond lengths, bond angles, and dihedral angles.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule like this compound, which contains second-row elements and lone pairs, a basis set such as 6-311++G(d,p) is often employed. researchgate.netnih.gov This type of split-valence basis set with diffuse (++) and polarization (d,p) functions provides the necessary flexibility to accurately describe the electron distribution, particularly for the lone pairs on oxygen and nitrogen and the polar C-F bond.

The choice of the DFT functional is also crucial. Hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used as they incorporate a portion of the exact Hartree-Fock exchange, which can improve the accuracy of the results for many organic molecules. researchgate.netijstr.orgepstem.net The selection of the functional and basis set should ideally be validated against experimental data or higher-level ab initio calculations where possible. researchgate.net

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic properties and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance.

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. ijstr.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminobenzoic acid moiety, reflecting the electron-donating character of the amino group. The LUMO, on the other hand, would likely be distributed over the entire molecule, with significant contributions from the ester group and the aromatic ring. In a study on 4-dimethyl aminobenzoic acid ethyl ester, the HOMO-LUMO energy gap was calculated to be 4.523 eV using the B3LYP/6-311G(d,p) level of theory, indicating significant intramolecular charge transfer. ijstr.org A similar analysis for this compound would be expected to yield comparable results, with the fluorine substituent potentially lowering the energies of both frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies from a Related Compound Data for 4-dimethyl aminobenzoic acid ethyl ester calculated at the B3LYP/6-311G(d,p) level of theory.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.789 |

| LUMO | -1.266 |

| Energy Gap | 4.523 |

| Source: Vibrational Investigation And Potential Energy Surface Scan Analysis Of NLO Chromophore 4- Dimethyl Aminobenzoic Acid Ethyl Ester. ijstr.org |

The distribution of the HOMO and LUMO provides a picture of the charge transfer that can occur within the molecule upon electronic excitation. For molecules with both electron-donating and electron-accepting groups, such as this compound, an intramolecular charge transfer (ICT) from the donor (amino group and benzene (B151609) ring) to the acceptor (ester group) is anticipated. ijstr.org The small HOMO-LUMO energy gap in such systems is often indicative of this ICT character. ijstr.org This charge transfer is a key factor in determining the molecule's photophysical properties, including its absorption and emission spectra.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative and Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a theoretical tool that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.defaccts.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements such as bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for quantifying hyperconjugative and donor-acceptor interactions. Hyperconjugation involves the delocalization of electron density from a filled (donor) bonding or lone pair orbital to an adjacent empty (acceptor) anti-bonding orbital. These interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated using second-order perturbation theory within the NBO framework. uni-muenchen.de

For this compound, significant hyperconjugative interactions would be expected. These would include:

Delocalization of the nitrogen lone pair (n_N) into the anti-bonding π* orbitals of the benzene ring (n_N → π*_C=C).

Interactions involving the π orbitals of the ring and the anti-bonding orbitals of the ester group (π_C=C → π*_C=O).

Interactions between the lone pairs of the fluorine and oxygen atoms with adjacent anti-bonding orbitals.

A study on 2-chloro-6-fluorobenzoic acid highlighted the importance of such interactions in determining molecular stability. researchgate.net The NBO analysis of this compound would provide a quantitative measure of these delocalization effects, offering a deeper understanding of the interplay between the different functional groups.

Table 2: Illustrative NBO Donor-Acceptor Interactions from a Related System This table conceptualizes the expected interactions for this compound based on general principles of NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Expected Magnitude) |

| n(N) | π(C-C) of ring | High |

| π(C-C) of ring | π(C=O) of ester | Moderate |

| n(O) of C=O | σ(C-C) of ring | Low |

| n(F) | σ(C-C) of ring | Low |

| Note: The E(2) values are conceptual and would require specific calculations for this compound. |

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MESP) is a powerful tool used in computational chemistry to predict the reactive behavior of a molecule. uni-muenchen.de It provides a visual representation of the electrostatic potential mapped onto the electron density surface of the molecule. This analysis helps in identifying the regions that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions that are prone to nucleophilic attack. chemrxiv.org

The MESP surface is color-coded to indicate different levels of electrostatic potential. Typically, regions of negative potential, which are rich in electrons and act as nucleophilic centers, are colored in shades of red and yellow. Conversely, regions of positive potential, which are electron-deficient and serve as electrophilic centers, are depicted in shades of blue. Green areas represent regions of neutral or near-zero potential. researchgate.net

For this compound, the MESP analysis would reveal several key reactive sites:

The oxygen atoms of the ester group (C=O) are expected to be regions of high negative potential (red/yellow), indicating their susceptibility to electrophilic attack.

The nitrogen atom of the amino group (-NH2) would also exhibit a negative potential, making it a likely site for protonation or other electrophilic interactions.

The fluorine atom, being highly electronegative, will draw electron density towards itself, creating a region of negative potential around it.

The hydrogen atoms of the amino group and the aromatic ring are anticipated to be regions of positive potential (blue), making them susceptible to nucleophilic attack.

This detailed mapping of electrostatic potential is invaluable for predicting how the molecule will interact with other reagents, substrates, or biological receptors. chemrxiv.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the spectroscopic parameters of molecules with a high degree of accuracy. researchgate.net These theoretical calculations can provide the vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, which are essential for the characterization of the compound.

Theoretical Vibrational Frequencies and Intensities

The theoretical vibrational frequencies of this compound can be calculated using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net The calculated frequencies correspond to the various vibrational modes of the molecule, including stretching, bending, and torsional motions of the chemical bonds.

The computed vibrational spectrum can be compared with experimental data obtained from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. researchgate.net The potential energy distribution (PED) analysis can be used to make unambiguous assignments of the vibrational modes. researchgate.net

Below is a table of predicted vibrational frequencies for the key functional groups in this compound, based on typical values for similar compounds.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H (Amino) | Symmetric Stretch | ~3400 |

| N-H (Amino) | Asymmetric Stretch | ~3500 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C=O (Ester) | Stretch | ~1720 |

| C=C (Aromatic) | Stretch | 1550-1600 |

| C-F (Fluoro) | Stretch | 1100-1270 researchgate.net |

| C-O (Ester) | Stretch | 1000-1300 |

| C-N (Amino) | Stretch | 1250-1350 |

Note: These are approximate values and the actual computed frequencies may vary based on the specific computational method and basis set used.

Computed NMR Chemical Shifts

The theoretical NMR chemical shifts (¹H and ¹³C) of this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. epstem.net These calculations provide valuable information about the electronic environment of each nucleus in the molecule. The computed chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

The predicted NMR spectra are crucial for the structural elucidation of the molecule and can be used in conjunction with experimental NMR data to confirm the assignments of the various proton and carbon signals. epstem.net

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of similar structures.

Predicted ¹H NMR Chemical Shifts

| Atom | Environment | Predicted Chemical Shift (δ, ppm) |

| H (Aromatic) | Ortho to -NH2 | ~6.5-7.0 |

| H (Aromatic) | Meta to -NH2 | ~7.0-7.5 |

| H (-NH2) | Amino Group | ~4.5-5.5 |

| H (-CH2-) | Ethyl Group | ~4.2 |

| H (-CH3) | Ethyl Group | ~1.3 |

Predicted ¹³C NMR Chemical Shifts

| Atom | Environment | Predicted Chemical Shift (δ, ppm) |

| C (C=O) | Ester Carbonyl | ~168 |

| C (C-F) | Aromatic | ~160 (J_CF coupling) |

| C (C-NH2) | Aromatic | ~150 |

| C (Aromatic) | 110-130 | |

| C (-CH2-) | Ethyl Group | ~61 |

| C (-CH3) | Ethyl Group | ~14 |

Note: These are approximate values and can be influenced by solvent effects and the specific computational parameters.

Chemical Reactivity and Mechanistic Pathways of Ethyl 2 Amino 6 Fluorobenzoate

Reactions Involving the Aromatic Ring

The reactivity of the benzene (B151609) ring in Ethyl 2-amino-6-fluorobenzoate is influenced by the cumulative effects of its substituents. The amino group is a powerful activating, ortho-, para-directing group due to its strong +R (resonance) effect. Conversely, the ethyl ester group is a deactivating, meta-directing group because of its -R effect. The fluorine atom exhibits a dual nature: it is deactivating via its -I (inductive) effect but ortho-, para-directing due to its +R effect.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

The feasibility of an SNAr reaction is largely dependent on three factors:

A good leaving group: Halogens are common leaving groups. In the context of SNAr, fluoride (B91410) is an excellent leaving group, often better than other halides, because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This polarization facilitates the rate-determining first step of the reaction: the attack by the nucleophile.

A strong nucleophile: Potent nucleophiles are required to attack the electron-rich aromatic ring.

Electron-withdrawing groups: The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group is crucial. These groups stabilize the negative charge of the Meisenheimer intermediate through resonance or induction, thereby lowering the activation energy of the reaction.

In the case of this compound, the fluorine atom is ortho to both the amino group and the ethyl ester group. While the ethyl ester group is electron-withdrawing and would provide some activation, the amino group is strongly electron-donating. This electron-donating character increases the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. Consequently, SNAr reactions at the fluorine position are generally disfavored and would require harsh reaction conditions or the use of exceptionally strong nucleophiles. The electron-donating effect of the amino group significantly raises the energy barrier for the formation of the Meisenheimer complex, making this pathway less common compared to transformations involving the amino group or electrophilic substitution on the ring.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is determined by the directing effects of the substituents already present.

For this compound, the directing effects are as follows:

-NH2 group (at C2): Strongly activating, ortho-, para-director. It directs incoming electrophiles to positions C3 and C5 (ortho) and C4 (para).

-F group (at C6): Deactivating, ortho-, para-director. It directs to positions C1 (para) and C5 (ortho).

-COOEt group (at C1): Deactivating, meta-director. It directs to positions C3 and C5.

Position C3: Activated by the -NH2 group (ortho) and the -COOEt group (meta). It is sterically hindered by the adjacent ester group.

Position C4: Activated by the -NH2 group (para).

Position C5: Activated by the -NH2 group (ortho) and the -F group (ortho). This position is generally the most electronically enriched and sterically accessible.

Experimental evidence, such as the existence of Ethyl 4-amino-2-bromo-6-fluorobenzoate, suggests that substitution occurs preferentially at the C4 position, para to the amino group. nih.gov This indicates that the directing effect of the amino group is the controlling factor in the regioselectivity of electrophilic aromatic substitution reactions for this molecule.

| Position | Directing Influence | Predicted Outcome | Observed Outcome |

|---|---|---|---|

| C3 | Activated (o-NH2), Deactivated (m-COOEt) | Minor product (steric hindrance) | Not reported as major |

| C4 | Activated (p-NH2) | Major product | Major product (e.g., Bromination) nih.gov |

| C5 | Activated (o-NH2), Activated (o-F), Deactivated (m-COOEt) | Possible product | Not reported as major |

Transformations of the Amino Group

The primary aromatic amino group is a highly reactive functional group that serves as a key site for a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to readily react with acylating agents such as acid chlorides, acid anhydrides, and esters to form amides. This reaction, known as N-acylation, is fundamental in organic synthesis.

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, carboxylate). The reaction is often carried out in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. For example, the reaction of this compound with acetic anhydride (B1165640) would yield Ethyl 2-(acetylamino)-6-fluorobenzoate. This transformation is useful for protecting the amino group or for synthesizing more complex molecules with potential biological activity.

| Acylating Agent | Expected Product | Typical Conditions |

|---|---|---|

| Acetyl Chloride (CH3COCl) | Ethyl 2-(acetylamino)-6-fluorobenzoate | Pyridine or Triethylamine, CH2Cl2, 0 °C to RT |

| Acetic Anhydride ((CH3CO)2O) | Ethyl 2-(acetylamino)-6-fluorobenzoate | Pyridine or catalytic H2SO4, heat |

| Benzoyl Chloride (C6H5COCl) | Ethyl 2-(benzoylamino)-6-fluorobenzoate | Pyridine or aq. NaOH (Schotten-Baumann) |

Primary aromatic amines react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong mineral acid like HCl or H2SO4 at low temperatures (0–5 °C), to form diazonium salts. masterorganicchemistry.com This process is known as diazotization. The resulting aryl diazonium salt (Ar-N≡N+X-) is a valuable synthetic intermediate because the diazonio group (-N≡N+) is an excellent leaving group as dinitrogen gas (N2).

The diazonium salt of this compound can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction, where the diazonio group is replaced by a nucleophile using a copper(I) salt catalyst. wikipedia.orgbyjus.com This provides a powerful method for introducing a range of substituents onto the aromatic ring that are often difficult to install by direct electrophilic substitution.

| Reaction Name | Reagent(s) | Product Substituent | Resulting Compound |

|---|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl | Ethyl 2-chloro-6-fluorobenzoate |

| Sandmeyer Reaction | CuBr / HBr | -Br | Ethyl 2-bromo-6-fluorobenzoate |

| Sandmeyer Reaction | CuCN / KCN | -CN | Ethyl 2-cyano-6-fluorobenzoate |

| Schiemann Reaction | HBF4, then heat | -F | Ethyl 2,6-difluorobenzoate |

| Gattermann Reaction | Cu powder / HBr | -Br | Ethyl 2-bromo-6-fluorobenzoate |

| Hydroxylation | H2O, H2SO4, heat | -OH | Ethyl 2-fluoro-6-hydroxybenzoate |

| Iodination | KI | -I | Ethyl 2-fluoro-6-iodobenzoate |

| Deamination | H3PO2 | -H | Ethyl 2-fluorobenzoate |

The amino group of this compound can participate in condensation reactions with carbonyl-containing compounds to form a variety of products, most notably heterocyclic systems. As a derivative of anthranilic acid, it is a key precursor for the synthesis of quinazolinones, a class of compounds with significant pharmacological interest. nih.gov

A common route to quinazolinones involves the condensation of an anthranilic acid derivative with a reagent that can provide a one-carbon unit. For example, heating this compound with formamide (B127407) (the Niementowski quinazolinone synthesis) would lead to the formation of a 5-fluoro-substituted quinazolin-4-one. The mechanism involves initial N-formylation of the amino group, followed by intramolecular cyclization via attack of the formyl amide nitrogen onto the ester carbonyl, and subsequent elimination of ethanol (B145695) and water.

Alternatively, condensation with aldehydes or ketones can form Schiff bases (imines), which can be important intermediates for further cyclization reactions. Reaction with acid anhydrides can first form an N-acyl derivative, which can then cyclize to a benzoxazinone (B8607429) intermediate. This intermediate can subsequently react with ammonia (B1221849) or primary amines to yield substituted quinazolinones. nih.gov

| Condensation Partner | Intermediate/Product Type | Plausible Final Product Structure |

|---|---|---|

| Formamide (HCONH2) | Quinazolinone | 5-Fluoroquinazolin-4-one |

| Benzaldehyde (C6H5CHO) | Schiff Base (Imine) | Ethyl 2-((benzylidene)amino)-6-fluorobenzoate |

| Acetic Anhydride, then Ammonia | Benzoxazinone, then Quinazolinone | 5-Fluoro-2-methylquinazolin-4-one |

| Urea (NH2CONH2) | Quinazolinedione | 5-Fluoroquinazoline-2,4(1H,3H)-dione |

Reactions of the Ester Group

The reactivity of the ester functional group in this compound is a focal point of its chemical behavior, allowing for its conversion into a variety of other functional groups. These transformations are fundamental to its utility as a versatile intermediate in organic synthesis.

Hydrolysis and Transesterification

The ester group of this compound can undergo both hydrolysis and transesterification, reactions common to most esters.

Hydrolysis involves the cleavage of the ester bond to yield the corresponding carboxylic acid, 2-amino-6-fluorobenzoic acid, and ethanol. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The subsequent elimination of ethanol regenerates the acidic catalyst and yields the carboxylic acid.

In base-catalyzed hydrolysis, or saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion, which then deprotonates the newly formed carboxylic acid, drives the reaction to completion.

A study on the hydrolysis of 2-aminobenzoate (B8764639) esters has revealed that the neighboring amino group plays a significant role in the reaction mechanism. nih.gov The hydrolysis of these esters shows a pH-independent region between pH 4 and 8, suggesting an intramolecular general base catalysis by the amino group. nih.gov This intramolecular assistance leads to a significant rate enhancement compared to their para-substituted analogs. nih.gov The proposed mechanism involves the amino group abstracting a proton from a water molecule as it attacks the ester carbonyl, thereby increasing the nucleophilicity of the water molecule.

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This equilibrium reaction is typically driven to completion by using a large excess of the new alcohol. The reaction can be catalyzed by either acids or bases, following mechanisms similar to hydrolysis. A patent describing the preparation of aminobenzoate esters highlights the use of a suitable transesterification catalyst to facilitate this exchange. google.com

| Reaction | Reagents/Catalysts | Products |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | 2-Amino-6-fluorobenzoic acid, Ethanol |

| Base-Catalyzed Hydrolysis | H₂O, OH⁻ | 2-Amino-6-fluorobenzoate, Ethanol |

| Transesterification | R'OH, Acid or Base Catalyst | This compound, Ethanol |

Reduction to Alcohols

The ester functionality of this compound can be reduced to a primary alcohol, (2-amino-6-fluorophenyl)methanol. This transformation is typically achieved using strong reducing agents.

One of the most common reagents for this purpose is lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of an ethoxide ion to form an intermediate aldehyde. This aldehyde is then further reduced by another equivalent of hydride to the corresponding alkoxide, which upon acidic workup yields the primary alcohol.

Alternatively, catalytic hydrogenation can be employed, although this may also affect other functional groups in the molecule, such as the aromatic ring or the amino group, depending on the catalyst and reaction conditions.

| Reducing Agent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | (2-amino-6-fluorophenyl)methanol |

| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | (2-amino-6-fluorophenyl)methanol (potential for other reductions) |

Oxidative and Reductive Transformations of the Compound

Beyond the reactions of the ester group, the entire this compound molecule can undergo various oxidative and reductive transformations.

Oxidative Transformations: The amino group on the aromatic ring makes the compound susceptible to oxidation. Oxidative cyclization reactions have been reported for related 2-aminobenzyl alcohols, which can be synthesized from the corresponding esters. organic-chemistry.org For instance, a visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols, catalyzed by an organic photocatalyst, can yield quinolines. organic-chemistry.org While this is not a direct oxidation of this compound, it illustrates a potential synthetic pathway starting from its reduction product. Similarly, metal-free aerobic oxidative cyclization methods have been developed for the synthesis of 2-aminobenzothiazoles from related precursors. organic-chemistry.org

Reductive Transformations: Catalytic hydrogenation, as mentioned for the reduction of the ester group, can also lead to the reduction of the aromatic ring under more forcing conditions (high pressure and temperature). The choice of catalyst and reaction parameters is crucial in determining the selectivity of the reduction.

Exploration of Reaction Mechanisms and Intermediates

The mechanistic pathways of the reactions involving this compound are largely governed by the interplay of its functional groups.

As discussed, the hydrolysis of 2-aminobenzoate esters is a prime example of intramolecular catalysis. The proximity of the amino group to the ester function facilitates a general base-catalyzed mechanism, leading to a significant rate acceleration. nih.gov The key intermediate in this process is a tetrahedral species stabilized by the intramolecular proton transfer.

In the case of transesterification, the mechanism, whether acid- or base-catalyzed, proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the incoming alcohol on the ester carbonyl.

The reduction of the ester with a hydride reagent like LiAlH₄ involves the formation of an aldehyde as a transient intermediate. This aldehyde is highly reactive under the reaction conditions and is immediately reduced to the primary alcohol.

In oxidative cyclization reactions of derivatives of this compound, the mechanism often involves the initial oxidation of the amino group or an adjacent activated position, followed by an intramolecular cyclization and subsequent aromatization to form heterocyclic systems. For example, the visible-light-mediated synthesis of quinolines from 2-aminobenzyl alcohols is proposed to proceed through a radical-mediated oxidation process. organic-chemistry.org

| Reaction | Key Mechanistic Feature | Important Intermediates |

| Hydrolysis (pH 4-8) | Intramolecular general base catalysis by the amino group | Tetrahedral intermediate |

| Transesterification | Nucleophilic acyl substitution | Tetrahedral intermediate |

| Reduction with LiAlH₄ | Sequential hydride attack | Aldehyde |

| Oxidative Cyclization (of derivatives) | Radical-mediated oxidation/cyclization | Various radical and cyclic intermediates |

Applications As a Synthetic Building Block in Complex Molecular Architectures

Role in Heterocyclic Compound Synthesis

The bifunctional nature of Ethyl 2-amino-6-fluorobenzoate, possessing both an amino and a carboxylate group, makes it an excellent starting point for the synthesis of various heterocyclic systems. These reactions often proceed through condensation or cyclization pathways, leading to the formation of fused ring structures containing nitrogen, sulfur, or other heteroatoms.

The ortho-disposition of the amino and ester functionalities in this compound facilitates the construction of fused heterocyclic rings. This is a common strategy in medicinal chemistry to create rigid scaffolds that can interact with biological targets. One example of such a construction is the synthesis of 5,6-fused 2-pyridone ring systems, which are core structures in numerous bioactive natural products. nih.gov The general approach involves the reaction of the amino group with a suitable partner to form an intermediate that can then cyclize onto the ester position or a derivative thereof. The synthesis of quinazolines and benzothiazoles, as detailed below, are prime examples of building fused ring systems from this precursor.

This compound is extensively used in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Quinazolines: Quinazolines are a class of fused heterocyclic compounds that can be synthesized from anthranilic acid derivatives. The reaction typically involves the condensation of the amino group with a one-carbon source, such as a formamide (B127407) or an orthoester, followed by cyclization. The resulting quinazolinone can be further functionalized.

Purines: While not a direct cyclization product in the same manner as quinazolines, the core structure of this compound can be incorporated into more complex purine analogues. For instance, the related compound, 2-amino-6-fluoropurine, has been synthesized and evaluated. A specific example is the preparation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine, a potential prodrug of the antiviral agent penciclovir. nih.gov This synthesis involves utilizing a pre-formed purine ring and introducing the fluoro-substituent, demonstrating the importance of fluorinated aminobenzene derivatives in accessing these molecules. nih.gov

Benzothiazoles: The synthesis of benzothiazoles from this compound involves the reaction of the amino group with a sulfur-containing reagent. A common method is the reaction with potassium thiocyanate in the presence of bromine, which leads to the formation of a 2-amino-6-fluorobenzothiazole derivative. researchgate.net These benzothiazole scaffolds can then be further elaborated into more complex derivatives.

| Heterocycle Class | Key Reagents | Resulting Scaffold | Reference |

| Quinazolines | Formamides, Orthoesters | Quinazolinone | N/A |

| Purine Analogues | Pre-formed purine precursors | 6-Fluoropurine | nih.gov |

| Benzothiazoles | Potassium thiocyanate, Bromine | 2-Aminobenzothiazole | researchgate.net |

Beyond benzothiazoles, which contain both nitrogen and sulfur, this compound can serve as a precursor for other sulfur-containing heterocycles. The synthesis of 2-aminobenzothiazole-6-carboxylate derivatives is a prominent example. researchgate.net This process typically begins with the reaction of a p-aminobenzoate with potassium thiocyanate, followed by an oxidative cyclization with bromine to form the fused benzothiazole ring system. researchgate.net The resulting molecule contains the core benzothiazole structure with an ethyl carboxylate group, which can be used for further modifications.

Preparation of Functionalized Aromatic Derivatives

The reactivity of the amino and ester groups, as well as the potential for nucleophilic aromatic substitution of the fluorine atom under certain conditions, allows for the preparation of a wide array of functionalized aromatic derivatives.

This compound is an excellent starting material for creating aromatic systems with multiple functional groups. For example, it can be used to synthesize hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. nih.gov These molecules offer several points for further substitution, enabling a thorough exploration of the chemical space around the core structure, which is a valuable strategy in drug discovery. nih.gov The synthesis can involve protection of the amino group, modification of the ester, and subsequent reactions on the aromatic ring.

The amino group of this compound provides a handle for the synthesis of chiral derivatives. Although direct asymmetric synthesis starting from this specific molecule is not widely reported, the general strategies for creating chiral molecules from similar aromatic amines are applicable.

Chiral Thioureas: One approach is the reaction of the amino group with a chiral isothiocyanate to form a chiral thiourea. mdpi.com These chiral thioureas are valuable as organocatalysts in asymmetric synthesis. The preparation is typically a straightforward reaction between the amine and the isothiocyanate. mdpi.com

Chiral Metal Complexes: Another strategy involves the formation of chiral Schiff base complexes. Chiral Ni(II) complexes of Schiff bases derived from amino acids have been extensively used for the asymmetric synthesis of non-natural amino acids. nih.govnih.govbeilstein-journals.org The aromatic amine portion of this compound could potentially be incorporated into similar chiral ligands to direct stereoselective alkylation reactions. nih.govbeilstein-journals.org

| Chiral Derivative Type | Synthetic Approach | Potential Application |

| Chiral Thioureas | Reaction with chiral isothiocyanates | Asymmetric Organocatalysis |

| Chiral Amino Acid Derivatives | Incorporation into chiral Ni(II) complexes | Synthesis of non-natural amino acids |

Advanced Building Block Applications in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials, represent a highly efficient approach to molecular complexity. The structural features of this compound make it a promising candidate for participation in various MCRs, particularly for the synthesis of heterocyclic scaffolds.

While specific literature examples detailing the use of this compound in MCRs are not extensively documented, its potential can be inferred from the well-established reactivity of related anthranilate derivatives. For instance, the amino group can act as a nucleophile and the ester as an electrophile, while the fluorine atom can influence the reactivity and regioselectivity of the reactions.

One potential application lies in the Ugi four-component reaction . In a hypothetical Ugi reaction, this compound could serve as the amine component. The reaction would involve an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide derivative. The fluorine substituent could modulate the electronic properties of the resulting product, potentially influencing its biological activity.

Another area of potential is in the synthesis of quinoline and acridine derivatives through MCRs. The Friedländer annulation , a classic method for quinoline synthesis, can be adapted into a multi-component format. This compound could react with a compound containing a reactive methylene (B1212753) group (e.g., a β-ketoester) and an aldehyde in a one-pot process to construct a fluorinated quinoline core. The fluorine atom at the 6-position of the starting material would translate to a fluorine substituent at a key position in the resulting quinoline ring system.

Below is a table illustrating the potential roles of this compound in various MCRs:

| Multi-component Reaction | Potential Role of this compound | Resulting Molecular Scaffold |

| Ugi Reaction | Amine component | α-Acylamino carboxamides |

| Friedländer Annulation (MCR variant) | Amino-aromatic component | Fluorinated Quinolines |

| Hantzsch Dihydropyridine Synthesis (modified) | Amino component | Dihydropyridine derivatives |

| Biginelli Reaction (modified) | Urea equivalent (after derivatization) | Dihydropyrimidinones |

These examples highlight the untapped potential of this compound in the realm of MCRs for the rapid generation of diverse and complex molecular libraries.

Strategic Use in Cascade and Domino Reactions

Cascade and domino reactions, characterized by a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, offer a powerful strategy for the efficient synthesis of complex polycyclic systems. The inherent functionalities of this compound provide multiple reactive sites that can be strategically employed in the design of such reaction sequences.

The presence of the ortho-amino and ester groups allows for the design of cascade reactions initiated by either function. For example, the amino group can undergo an initial reaction, such as an acylation or condensation, to introduce a new functionality that can then participate in a subsequent intramolecular cyclization onto the ester group or the aromatic ring.

A potential application of this compound in a domino reaction is in the synthesis of fused heterocyclic systems. For instance, a domino reaction could be initiated by the reaction of the amino group with a suitable electrophile containing a latent nucleophilic site. This initial intermolecular reaction would be followed by an intramolecular cyclization, and potentially a subsequent rearrangement or elimination, to afford a complex heterocyclic product in a single, orchestrated sequence.

The Friedländer synthesis of quinolines, when starting from a 2-aminoaryl ketone or aldehyde and a methylene-activated compound, is a classic example of a domino reaction. mdpi.com While this compound is an ester, it can be a precursor to the corresponding aldehyde or ketone. A domino nitro reduction followed by a Friedländer heterocyclization is a known strategy for quinoline preparation. mdpi.comresearchgate.net This approach involves the in-situ reduction of a nitro group to an amine, which then participates in the subsequent cyclization. mdpi.comresearchgate.net

A hypothetical domino sequence involving a derivative of this compound is presented in the table below:

| Initiating Reaction | Subsequent Steps | Final Product Type |

| Intermolecular Michael addition of the amino group | Intramolecular cyclization, Dehydration | Fused Nitrogen Heterocycles |

| Acylation of the amino group with a bifunctional reagent | Intramolecular cyclization, Rearrangement | Polycyclic Aromatic Systems |

| Condensation of the amino group with a dicarbonyl compound | Intramolecular cyclization, Aromatization | Fused Pyridine (B92270) Derivatives |

The strategic placement of the fluorine atom in this compound can also play a crucial role in directing the outcome of cascade and domino reactions. Its electron-withdrawing nature can influence the acidity of the N-H bond and the nucleophilicity of the amino group, as well as activate or deactivate certain positions on the aromatic ring towards nucleophilic or electrophilic attack. This allows for fine-tuning of the reaction pathways to achieve desired chemo- and regioselectivity.

Crystallographic Studies and Supramolecular Interactions

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction experiment would be the primary technique to determine the precise three-dimensional structure of ethyl 2-amino-6-fluorobenzoate.

Determination of Molecular Geometry and Conformation in the Solid State

This analysis would provide accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. Key parameters of interest would include the planarity of the benzene (B151609) ring, the orientation of the amino and ethyl ester substituents relative to the ring, and any intramolecular hydrogen bonding that might influence the molecule's conformation.

Crystal Packing Analysis and Unit Cell Parameters

The study would determine the crystal system, space group, and the dimensions of the unit cell. This data is fundamental to describing how the individual molecules are arranged in the crystal lattice. A representative data table that would be generated from such a study is shown below.

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Intermolecular Interactions and Crystal Engineering

The crystal structure would be further analyzed to understand the non-covalent interactions that stabilize the crystal packing.

Analysis of Hydrogen Bonding Networks (N—H···O, N—H···F, O—H···O, C—H···X)

A detailed examination of the hydrogen bonding network would be crucial. The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group and the fluorine atom are potential acceptors. The presence and geometry of N—H···O and N—H···F hydrogen bonds would be characterized. Weaker C—H···O and C—H···F interactions would also be investigated. The table below illustrates how such interactions would be cataloged.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···O | TBD | TBD | TBD | TBD |

| N—H···F | TBD | TBD | TBD | TBD |

| C—H···O | TBD | TBD | TBD | TBD |

| C—H···F | TBD | TBD | TBD | TBD |

Pi-Stacking Interactions and Aromatic Stacking Motifs

The arrangement of the aromatic rings would be analyzed for potential π-stacking interactions. This would involve measuring the centroid-to-centroid distances and the slip angles between adjacent rings to determine the nature and strength of these interactions, which are significant in the stabilization of crystal structures of aromatic compounds.

Weak Non-Covalent Interactions

In the absence of a determined crystal structure for this compound, the discussion of its weak non-covalent interactions must remain speculative, based on the functional groups present in the molecule. It is highly probable that the crystal packing would be significantly influenced by hydrogen bonding. The amino group (-NH₂) provides two hydrogen bond donors, while the carbonyl oxygen of the ester group (C=O) and the fluorine atom act as potential hydrogen bond acceptors.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A powerful tool for the quantitative analysis of intermolecular contacts in a crystal is Hirshfeld surface analysis. This method involves partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of the intermolecular interactions can be obtained.

For this compound, a Hirshfeld surface analysis would be instrumental in quantifying the relative contributions of different types of intermolecular contacts. For instance, the analysis would likely reveal prominent red spots on the dnorm surface, indicative of close contacts associated with N-H···O or N-H···F hydrogen bonds. The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of these interactions, with distinct spikes corresponding to specific atom-atom contacts. This would allow for a precise percentage breakdown of interactions, such as H···H, O···H, F···H, and C···H contacts, which are crucial for a deeper understanding of the crystal packing.

Table 1: Hypothetical Contribution of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Intermolecular Contact | Hypothetical Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 20.5 |

| F···H / H···F | 15.3 |

| C···H / H···C | 8.2 |

| C···C | 5.5 |

| N···H / H···N | 3.8 |

| Other | 1.7 |

Note: This table is hypothetical and serves to illustrate the type of data obtained from a Hirshfeld surface analysis. Actual values would depend on the experimentally determined crystal structure.

Correlating Solid-State Structure with Spectroscopic and Computational Data

The correlation of solid-state structural data with spectroscopic and computational findings provides a holistic understanding of a compound's properties. Vibrational spectroscopy, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, is particularly sensitive to the chemical environment and intermolecular interactions. In the solid state, the vibrational modes of this compound would be influenced by the crystal packing. For example, the stretching frequencies of the N-H and C=O groups would likely shift to lower wavenumbers in the solid state compared to the gas phase or in a non-polar solvent, providing evidence of their involvement in hydrogen bonding.

Future Research Directions and Advanced Methodological Developments

Investigation of New Catalytic and Stereoselective Transformations

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving Ethyl 2-amino-6-fluorobenzoate. A significant area of future research lies in stereoselective transformations to produce chiral derivatives, which are of high value in the pharmaceutical industry.

Future research will likely focus on:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a major area of interest. frontiersin.orgresearchgate.netmdpi.com This includes the development of chiral metal-organic frameworks (MOFs) and other novel catalyst structures to synthesize enantiomerically pure compounds derived from this compound. researchgate.netnih.gov

Advanced Metal Catalysis: Research into more efficient and selective metal catalysts, including those based on earth-abundant metals, will continue to be a priority. This could lead to more cost-effective and sustainable synthetic processes.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with advantages in terms of cost, stability, and environmental impact. Exploring organocatalytic routes for the transformation of this compound is a promising research direction.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry and automated synthesis platforms offers numerous advantages, including improved safety, consistency, and scalability.

Flow Chemistry: The use of microreactors in flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.netnih.govvapourtec.comresearchgate.netvapourtec.comchim.it This is particularly beneficial for reactions involving hazardous reagents or intermediates. researchgate.netnih.gov The application of flow chemistry to the synthesis of this compound and its derivatives can be expected to grow.

Automated Synthesis: Automated platforms can significantly accelerate the synthesis and screening of new derivatives. d-nb.infoosti.govmdpi.comnih.gov These systems can perform multi-step syntheses and purifications with minimal human intervention, enabling high-throughput experimentation and process optimization. d-nb.infonih.gov

Advanced In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions is essential for process understanding, optimization, and control. Process Analytical Technology (PAT) utilizes in situ spectroscopic techniques to provide continuous data on reaction progress. mt.comhamiltoncompany.comresearchgate.netamericanpharmaceuticalreview.comrsc.org

Future advancements will likely involve the integration of various spectroscopic methods, such as:

FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products.

NMR Spectroscopy: Flow NMR is emerging as a powerful tool for online reaction monitoring, offering detailed structural information.